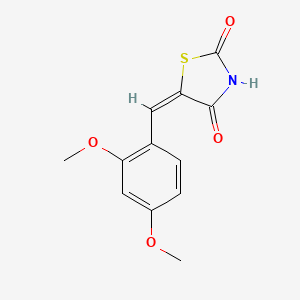![molecular formula C13H16N4O B5978754 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B5978754.png)
2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research. This compound is a pyrimidine derivative and has been used in various research studies due to its unique properties.
作用机制
The mechanism of action of 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has also been found to bind to DNA and inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has also been found to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. Additionally, 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the main advantages of using 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone in lab experiments is its anticancer activity. It has been found to be an effective anticancer agent and has shown promising results in the treatment of various types of cancer. Additionally, 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has been used as a fluorescent probe for the detection of metal ions, which makes it a useful tool in the field of bioimaging. However, one of the limitations of using 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone in lab experiments is its toxicity. 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has been found to be toxic to normal cells, which limits its use in certain applications.
未来方向
There are several future directions for the research on 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate its anticancer activity and to develop more effective treatment strategies for various types of cancer. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions and to develop new imaging techniques. Additionally, future research could focus on improving the synthesis method of 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone to increase its yield and purity.
合成方法
The synthesis of 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone involves the reaction of 4-(dimethylamino)aniline with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then heated under reflux for several hours to obtain the desired product. The yield of 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone can be improved by using a higher concentration of ethyl acetoacetate and a lower concentration of acetic anhydride.
科学研究应用
2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has been used in various scientific research studies due to its unique properties. It has been found to be an effective anticancer agent and has shown promising results in the treatment of various types of cancer. 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has also been used as a fluorescent probe for the detection of metal ions and has shown potential in the field of bioimaging. Additionally, 2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone has been used as a precursor for the synthesis of other pyrimidine derivatives.
属性
IUPAC Name |
2-[4-(dimethylamino)anilino]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-8-12(18)16-13(14-9)15-10-4-6-11(7-5-10)17(2)3/h4-8H,1-3H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAVDVUSICOAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{[4-(dimethylamino)phenyl]amino}-6-methyl-4(3H)-pyrimidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cyclohexylmethyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5978688.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5978698.png)
![N-[2-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5978701.png)
![N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5978709.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5978733.png)
![1-[2-({6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethyl]-3-piperidinol](/img/structure/B5978736.png)
![4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5978742.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B5978745.png)
![isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5978748.png)
![1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B5978749.png)
![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5978751.png)
![3-(1,3-benzodioxol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B5978752.png)
![methyl 4-{[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5978766.png)